molecular formula C6H11NO3 B1286856 (Sec-butylamino)(oxo)acetic acid CAS No. 80638-53-5

(Sec-butylamino)(oxo)acetic acid

Cat. No. B1286856
CAS RN: 80638-53-5
M. Wt: 145.16 g/mol
InChI Key: VARKFMHUVKZOHE-UHFFFAOYSA-N
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Description

“(Sec-butylamino)(oxo)acetic acid” is an organic compound with the molecular formula C6H11NO3 . It has a molecular weight of 145.16 . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of “(Sec-butylamino)(oxo)acetic acid” consists of 6 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

“(Sec-butylamino)(oxo)acetic acid” is a solid at room temperature . It has a density of 1.13 g/cm^3 and a refractive index of 1.46 .

Scientific Research Applications

  • Catalysis and Synthesis Applications:

    • Sec-butylamine, a component of (Sec-butylamino)(oxo)acetic acid, is used in the esterification of acetic acid with butanol, catalyzed by supported heteropoly acids. This process is significant in industrial applications, particularly in the production of esters (Bhorodwaj & Dutta, 2011).
    • Similarly, the synthesis of sec-butyl acetate, a useful chemical in various industries, can be catalyzed by diphenylammonium methanesulfonate using sec-butanol and acetic acid. The optimization of this synthesis process has been a subject of study (Luo Gen-xiang, 2004).
  • Biochemical Research:

    • Sec-butylamine has been studied for its effects on pyruvate oxidation by mitochondria in Penicillium digitatum. This research provides insights into the molecular mechanisms of fungistatic action of sec-butylamine (Yoshikawa, Eckert, & Keen, 1976).
  • Chemical Interaction Studies:

    • The reaction of sec-butylamine with various compounds, like NPCl2(NSOCl)2, has been explored to understand the formation of different derivatives and their implications in chemical synthesis and interactions (Berg et al., 2010).
  • Food Preservation Research:

    • In the context of food preservation, the efficacy of sec-butylamine in inhibiting the growth and spore germination of Fusarium oxysporum has been evaluated. This is relevant in understanding how sec-butylamine can be used as a preservative agent (Tzatzarakis et al., 2000).
  • Photocatalytic Research:

    • The photocatalytic oxidation of a VX simulant containing butylamino groups was studied, highlighting the potential applications of similar compounds in environmental remediation and hazardous materials management (Vorontsov, Chen, & Smirniotis, 2004).
  • Pharmacological Research:

    • The potential of compounds structurally related to (Sec-butylamino)(oxo)acetic acid as aldose reductase inhibitors has been explored, indicating their relevance in the development of new therapeutic agents (Kučerová-Chlupáčová et al., 2020).

Safety and Hazards

The safety data sheet (SDS) for “(Sec-butylamino)(oxo)acetic acid” can be found at the provided link . It’s important to handle this compound with care to avoid any potential hazards.

properties

IUPAC Name

2-(butan-2-ylamino)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-3-4(2)7-5(8)6(9)10/h4H,3H2,1-2H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARKFMHUVKZOHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583002
Record name [(Butan-2-yl)amino](oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Sec-butylamino)(oxo)acetic acid

CAS RN

80638-53-5
Record name 2-[(1-Methylpropyl)amino]-2-oxoacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80638-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(Butan-2-yl)amino](oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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